1-(Piperidin-3-ylcarbonyl)indoline, sulfate
Description
IUPAC Nomenclature and Alternative Names
The systematic IUPAC name for this compound is sulfuric acid compound with 1-(3-piperidinylcarbonyl)indoline (1:1) . This nomenclature reflects its composition as a 1:1 salt formed between 1-(piperidin-3-ylcarbonyl)indoline and sulfuric acid. The base component, 1-(piperidin-3-ylcarbonyl)indoline, derives its name from the indoline moiety (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring), substituted at the 1-position by a piperidin-3-ylcarbonyl group.
Alternative names for this compound include:
- 1-(Piperidin-3-ylcarbonyl)indoline sulfate
- Indolin-1-yl(piperidin-3-yl)methanone sulfate
- 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone sulfate .
These synonyms emphasize its structural features, such as the saturated indoline ring system and the piperidine carbonyl substituent.
Structural Classification within Indoline Derivatives
1-(Piperidin-3-ylcarbonyl)indoline, sulfate belongs to the indoline derivatives , a subclass of heterocyclic compounds characterized by a bicyclic framework combining a benzene ring and a partially saturated pyrrole ring. Indoline derivatives are pharmacologically significant, often serving as intermediates in synthesizing bioactive molecules.
This compound is further classified as a piperidine-containing indoline derivative due to the presence of a piperidine ring (a six-membered amine heterocycle) attached via a carbonyl group. The sulfate counterion places it in the category of organic sulfates , which are salts or esters of sulfuric acid commonly used to enhance solubility and stability in pharmaceutical formulations.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(piperidin-3-yl)methanone;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.H2O4S/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16;1-5(2,3)4/h1-2,4,6,12,15H,3,5,7-10H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOLMFTYBVNQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC3=CC=CC=C32.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indoline Core
The indoline nucleus is commonly synthesized via reduction or cyclization methods starting from substituted indoles or isatins. A representative approach involves:
- Starting Materials: Substituted salicylaldehydes or isatins are often used to build the indoline framework through condensation and cyclization reactions.
- Key Reaction: Cyclization under basic or acidic catalysis, often using piperidine as a catalyst, leads to formation of indoline or spiro-indolinone intermediates.
- Example: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to yield acetyl coumarin derivatives, which further react with isatin and amino acids (glycine or sarcosine) to form spiro-indolinone intermediates.
Introduction of the Piperidin-3-ylcarbonyl Group
To incorporate the piperidin-3-ylcarbonyl substituent onto the indoline ring, acylation reactions are employed:
- Acylation Strategy: The indoline nitrogen or carbonyl position is acylated using piperidine derivatives bearing a carbonyl functionality at the 3-position.
- Key Reagents: Piperidin-3-carboxylic acid derivatives or their activated forms (e.g., acid chlorides, anhydrides) are reacted with the indoline intermediate.
- Catalysts and Conditions: Typical conditions involve the use of coupling agents or acid chlorides under controlled temperature, often with bases like triethylamine or in the presence of catalysts to promote amide bond formation.
- Example: Reaction of an indoline intermediate with piperidin-3-carbonyl chloride under mild conditions yields the 1-(piperidin-3-ylcarbonyl)indoline compound.
Formation of the Sulfate Salt
The sulfate salt formation enhances solubility and stability of the compound:
- Salt Formation: The free base 1-(piperidin-3-ylcarbonyl)indoline is treated with sulfuric acid or a suitable sulfate source.
- Conditions: The reaction is typically carried out in an appropriate solvent such as ethanol or water under controlled temperature to avoid decomposition.
- Isolation: The sulfate salt precipitates out or is isolated by solvent evaporation and recrystallization.
- Significance: Formation of the sulfate salt improves pharmaceutical properties such as bioavailability and shelf-life.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Salicylaldehyde + ethyl acetoacetate + piperidine catalyst | Indoline or spiro-indolinone intermediate | ~85-95% | High purity, mild conditions |
| 2 | Acylation | Piperidin-3-carbonyl chloride + indoline + base (e.g., triethylamine) | 1-(Piperidin-3-ylcarbonyl)indoline | 70-85% | Controlled temperature required |
| 3 | Salt formation | 1-(Piperidin-3-ylcarbonyl)indoline + H2SO4 in ethanol or water | 1-(Piperidin-3-ylcarbonyl)indoline sulfate | 80-90% | Enhances solubility and stability |
Detailed Research Findings and Notes
- Catalytic Systems: Piperidine catalysis is effective for initial cyclization steps, providing good yields and selectivity.
- Acylation Efficiency: Use of acid chlorides derived from piperidin-3-carboxylic acid offers a direct and efficient route for amide bond formation, with yields typically above 70%.
- Salt Formation: Sulfate salt preparation is straightforward and can be optimized by adjusting solvent polarity and temperature to maximize crystallinity and purity.
- Purification: Recrystallization from ethyl acetate/petroleum ether mixtures is commonly employed to purify intermediates and final products.
- Analytical Data: Characterization by NMR, melting point, and mass spectrometry confirms the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-ylcarbonyl)indoline, sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Piperidin-3-ylcarbonyl)indoline, sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylcarbonyl)indoline, sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs, their biological activities, and physicochemical properties:
Key Observations:
- Piperidine Substitutions: Piperidine-containing indoline derivatives (e.g., WIN 55,212-2) often target neurological receptors due to their lipophilicity and structural mimicry of endogenous ligands .
- Functional Group Impact : Hydroxy groups on indoline (e.g., terpendole analogs) enhance sterol O-acyltransferase (SOAT) inhibition , while methylsulfonyl or boronate groups (e.g., AG00954T) prioritize synthetic utility . The piperidinylcarbonyl group in the target compound may balance receptor binding and solubility.
Biological Activity
1-(Piperidin-3-ylcarbonyl)indoline, sulfate is a synthetic compound with the molecular formula C14H20N2O5S. It is derived from the reaction of indoline and piperidine-3-carboxylic acid, followed by treatment with sulfuric acid to form the sulfate salt. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O5S
- Molecular Weight : 328.38 g/mol
- Chemical Structure : The compound features an indoline core substituted with a piperidine moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The exact targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Anticancer Activity
Recent studies have explored the anticancer potential of indole derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as disrupting protein-protein interactions (PPIs) vital for cancer cell survival. In vitro assays indicate that certain derivatives exhibit significant inhibitory effects on cancer cell lines, suggesting a potential therapeutic application in oncology .
Antimalarial Properties
Another area of interest is the antimalarial activity associated with indole derivatives. Research has indicated that compounds structurally related to 1-(Piperidin-3-ylcarbonyl)indoline can demonstrate efficacy against Plasmodium falciparum, the causative agent of malaria. A notable study reported lead compounds showing EC50 values around 3 µM against drug-resistant strains, highlighting their potential as new antimalarial agents .
Summary of Biological Activities
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Assays : Various indole derivatives were tested for their ability to inhibit the AF9-DOT1L interaction, a critical pathway in certain leukemias. Compounds showed IC50 values ranging from 1.6 µM to over 50 µM, indicating varying degrees of potency .
- Antimalarial Screening : A focused library of indole compounds was screened against Plasmodium falciparum, revealing several candidates with significant activity against both resistant and sensitive strains .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is still being characterized. Initial findings suggest good solubility in polar solvents, which may enhance its bioavailability. Further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. What are the key steps in synthesizing 1-(Piperidin-3-ylcarbonyl)indoline, sulfate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Piperidine ring functionalization : Introduction of the carbonyl group via coupling reactions (e.g., using carbodiimide coupling agents).
- Indoline sulfonation : Sulfate group incorporation via sulfonation under controlled pH (2–4) and temperature (0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve sulfonation efficiency .
- Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate tracking .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm piperidine and indoline backbone via characteristic shifts (e.g., piperidine CH₂ at δ 2.5–3.5 ppm; indoline aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Detect sulfate (S=O stretching at 1150–1250 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 365.1) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritancy .
- Waste Disposal : Neutralize sulfate-containing waste with CaCO₃ before disposal .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for sulfonated indoline derivatives?
Methodological Answer: Discrepancies often arise from:
Q. Resolution Strategies :
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) across studies .
- Meta-analysis : Compare IC₅₀ values from independent assays (e.g., enzyme inhibition vs. cell-based assays) .
Q. What computational approaches predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs. Prioritize binding poses with ΔG < −7 kcal/mol .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antiviral activity .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .
Q. How does pH affect the stability of this compound in aqueous formulations?
Methodological Answer:
- Stability Testing : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Key Findings :
- pH < 3 : Rapid sulfate hydrolysis (t½ = 4 hours).
- pH 5–7 : Stable (t½ > 48 hours) .
- Formulation Fixes : Use citrate buffer (pH 6.0) for long-term storage .
Q. What strategies improve the yield of this compound in scaled-up synthesis?
Methodological Answer:
Q. How can researchers design in vitro assays to elucidate the mechanism of action of this compound?
Methodological Answer:
- Target-based assays :
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., JAK3) using ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) .
- Pathway analysis : RNA-seq or phosphoproteomics to identify affected signaling cascades (e.g., MAPK/ERK) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
